5-Borono-4-chloro-2-methoxybenzoic acid
Overview
Description
5-Borono-4-chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BClO5 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 5-Borono-4-chloro-2-methoxybenzoic acid is represented by the formula C8H8BClO5 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 5 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of 5-Borono-4-chloro-2-methoxybenzoic acid is 230.41 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Applications
Spectroscopic and Material Science Investigations
The spectroscopic analysis of similar compounds provides insights into their structural and electronic properties. For example, the study of 4-amino-5-chloro-2-methoxybenzoic acid through FTIR, FT-Raman, UV, and NMR spectroscopy elucidates its molecular structure, vibrational modes, and electronic characteristics. Such analyses are fundamental in understanding the physicochemical properties of boronic acid derivatives, which could impact their application in material science, particularly in designing novel materials with specific optical or electronic properties (A. Poiyamozhi et al., 2012).
Biological and Environmental Applications
While direct research on 5-Borono-4-chloro-2-methoxybenzoic acid's biological applications was not found, studies on related boronic acids suggest potential in developing antimicrobial agents. Derivatives containing chloro and methoxy groups have been synthesized and evaluated for their antimicrobial activities, indicating the potential of boronic acid compounds in contributing to the development of new antimicrobial drugs (Basavapatna N. Prasanna Kumar et al., 2013). Additionally, the environmental impact of chloromethoxybenzoic acid derivatives, including their toxicity and persistence in ecosystems, underscores the importance of understanding these compounds for environmental monitoring and remediation efforts (I. Maga et al., 2021).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .
properties
IUPAC Name |
5-borono-4-chloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZFTUJDUZSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657318 | |
Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Borono-4-chloro-2-methoxybenzoic acid | |
CAS RN |
957066-09-0 | |
Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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